Cas no 1482-98-0 (L-2,4-Diaminobutyric acid hydrochloride)

L-2,4-ジアミノ酪酸塩酸塩(L-2,4-Diaminobutyric acid hydrochloride)は、非天然型アミノ酸の一種であり、生化学研究や医薬品開発において重要な中間体として利用されます。本品は高い純度(通常98%以上)で提供され、結晶性の白色粉末として安定性に優れています。分子構造中に2つのアミノ基を有するため、ペプチド修飾や活性部位の改変に有用です。特に抗生物質や酵素阻害剤の合成前駆体としての応用が注目されており、細胞生物学的研究におけるリガンド設計にも活用可能です。塩酸塩形態であるため水溶性が良好で、実験条件下での取り扱いが容易という特長があります。

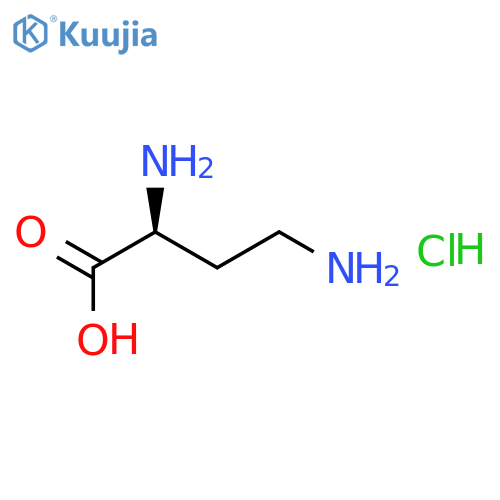

1482-98-0 structure

商品名:L-2,4-Diaminobutyric acid hydrochloride

CAS番号:1482-98-0

MF:C4H11ClN2O2

メガワット:154.595340013504

MDL:MFCD01632031

CID:117739

PubChem ID:16211440

L-2,4-Diaminobutyric acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- Butanoic acid,2,4-diamino-, hydrochloride (1:1), (2S)-

- (2S)-2,4-diaminobutanoic acid,hydrochloride

- H-dab-oh·hcl

- L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO

- L-2,4-DIAMINOBUTYRIC ACID MONOHYDROCHLORIDE

- (2S)-2,4-diaminobutanoic acid,chloride

- (L) 2,4-diaminobutyric acid dihydrochloride

- (S)-(+)-2,4-diaminobutanoic acid dihydrochloride

- (S)-(+)-2,4-diaminobutyric acid dihydrochloride

- L-alpha,gamma-Diaminobutyric acid monohydrochloride

- (s)-(+)-2,4-diaminobutanoicacidhydrochloride

- (S)-2,4-Diaminobutanoic acid monohydrochloride

- Butanoic acid, 2,4-diaMino-, Monohydrochloride, (S)-

- GS-3429

- 1482-98-0

- (2S)-2,4-diaminobutanoic acid;hydrochloride

- (s)-(+)-2,4-diaminobutyric acid hydrochloride

- DTXSID20583426

- MFCD01632031

- CS-0447015

- (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1)

- L-2,4-Diaminobutyric acid hydrochloride

- AKOS024386272

- H-Dab-OH hydrochloride

- (2S)-2,4-diaminobutanoic acid hydrochloride

- (s)-2,4-diaminobutanoic acid hydrochloride

- AT29795

- L-2,4-Diaminobutyric acid monohydrochloride, >=98.0% (AT), >=98.0% (TLC)

- H-Dab-OH.HCl

- SCHEMBL2462827

- (2S)-2,4-diaminobutanoicacidhydrochloride

- (2S)-2,4-Diaminobutanoic Acid HCl

-

- MDL: MFCD01632031

- インチ: InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1

- InChIKey: BFPDKDOFOZVSLY-DFWYDOINSA-N

- ほほえんだ: C(CN)[C@@H](C(=O)O)N.Cl

計算された属性

- せいみつぶんしりょう: 154.05100

- どういたいしつりょう: 154.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 84.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.3Ų

じっけんとくせい

- ゆうかいてん: 228-230 ºC

- PSA: 89.34000

- LogP: 0.94970

L-2,4-Diaminobutyric acid hydrochloride セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: S26; S36/39

- 福カードFコード:3-10

-

危険物標識:

- リスク用語:R37/38; R41

L-2,4-Diaminobutyric acid hydrochloride 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

L-2,4-Diaminobutyric acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L89790-5g |

H-Dab-OH.HCl |

1482-98-0 | 5g |

¥372.0 | 2021-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286044-1 g |

L-2,4-Diaminobutyric acid hydrochloride, |

1482-98-0 | 1g |

¥624.00 | 2023-07-11 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S167397-1g |

L-2,4-Diaminobutyric acid hydrochloride |

1482-98-0 | 98.0% (AT) | 1g |

¥473.90 | 2023-09-01 | |

| abcr | AB201438-1g |

(S)-(+)-2,4-Diaminobutyric acid hydrochloride, 98% (H-L-Dab-OH.HCl); . |

1482-98-0 | 98% | 1g |

€182.90 | 2025-02-15 | |

| 1PlusChem | 1P00AKKB-1g |

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |

1482-98-0 | 95% | 1g |

$130.00 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1257753-5g |

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |

1482-98-0 | 97% | 5g |

$410 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1257753-5g |

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |

1482-98-0 | 97% | 5g |

$410 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1257753-1g |

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |

1482-98-0 | 97% | 1g |

$185 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1257753-5g |

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |

1482-98-0 | 97% | 5g |

$410 | 2025-02-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286044A-5g |

L-2,4-Diaminobutyric acid hydrochloride, |

1482-98-0 | 5g |

¥1414.00 | 2023-09-05 |

L-2,4-Diaminobutyric acid hydrochloride 関連文献

-

Stuart W. Dyer,Joseph A. Needoba,Tawnya D. Peterson Anal. Methods 2019 11 3126

推奨される供給者

Amadis Chemical Company Limited

(CAS:1482-98-0)L-2,4-Diaminobutyric acid hydrochloride

清らかである:99%

はかる:5g

価格 ($):216.0